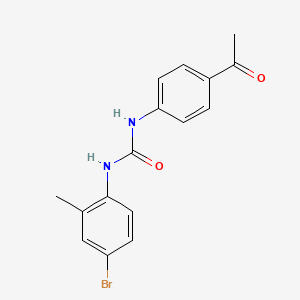
N-(4-acetylphenyl)-N'-(4-bromo-2-methylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetylphenyl)-N'-(4-bromo-2-methylphenyl)urea, also known as BPU, is a synthetic compound that has been widely used in scientific research for its unique properties and potential applications. BPU is a member of the urea family of compounds, which are known for their diverse range of biological and chemical activities. In
Aplicaciones Científicas De Investigación
N-(4-acetylphenyl)-N'-(4-bromo-2-methylphenyl)urea has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is its use as an anticancer agent. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. Additionally, this compound has been studied for its antibacterial and antifungal properties, which could be useful in the development of new antibiotics.
Mecanismo De Acción
The mechanism of action of N-(4-acetylphenyl)-N'-(4-bromo-2-methylphenyl)urea is not fully understood, but several studies have suggested that it works by inhibiting the activity of certain enzymes involved in cell growth and division. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer properties, this compound has been shown to have anti-inflammatory and antioxidant effects, which could be useful in the treatment of a variety of diseases. This compound has also been shown to have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-acetylphenyl)-N'-(4-bromo-2-methylphenyl)urea is its ability to selectively target cancer cells while sparing normal cells. This makes it a potentially safer and more effective alternative to traditional chemotherapy drugs, which can have serious side effects. However, this compound is still in the early stages of development and has not yet been tested in humans, so its safety and efficacy are not yet fully known.
Direcciones Futuras
There are several future directions for research on N-(4-acetylphenyl)-N'-(4-bromo-2-methylphenyl)urea. One area of research is the development of new derivatives of this compound with enhanced anticancer activity. Another area of research is the development of new methods for delivering this compound to cancer cells, such as nanoparticles or targeted drug delivery systems. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
Conclusion
In conclusion, this compound, or this compound, is a synthetic compound with potential applications in various fields of scientific research. Its unique properties make it a promising candidate for the development of new cancer therapies, antibiotics, and neuroprotective agents. However, further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of N-(4-acetylphenyl)-N'-(4-bromo-2-methylphenyl)urea involves the reaction of 4-bromo-2-methylaniline with acetylphenyl isocyanate in the presence of a base. The resulting product is then purified by recrystallization to obtain pure this compound. This method has been used successfully to produce this compound in large quantities, making it readily available for scientific research.
Propiedades
IUPAC Name |
1-(4-acetylphenyl)-3-(4-bromo-2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2/c1-10-9-13(17)5-8-15(10)19-16(21)18-14-6-3-12(4-7-14)11(2)20/h3-9H,1-2H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUAJRWDEKINGBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)NC2=CC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

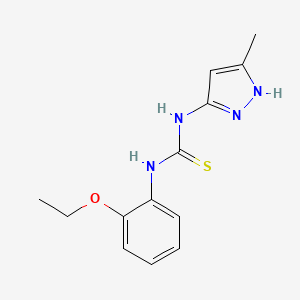
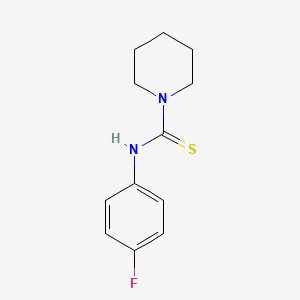
![8-methoxy-2-(3-methoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5807353.png)
![O-isopropyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate](/img/structure/B5807354.png)
![N-(4-{[(1-ethylpropyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5807360.png)
![3-(4-bromophenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B5807373.png)
![5-[(4-chloro-3-methylphenoxy)methyl]-N-(5-methyl-3-isoxazolyl)-2-furamide](/img/structure/B5807379.png)
![2-cyclopentyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B5807380.png)
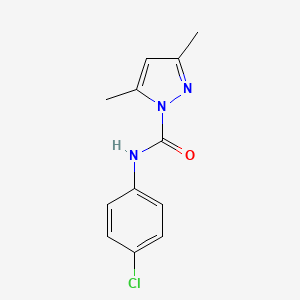
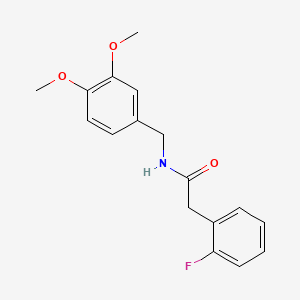
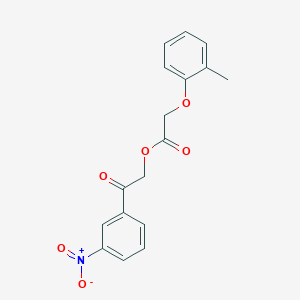

![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5807408.png)
